![molecular formula C9H19NO B13317883 3-[(3-Methylcyclopentyl)amino]propan-1-ol](/img/structure/B13317883.png)
3-[(3-Methylcyclopentyl)amino]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Methylcyclopentyl)amino]propan-1-ol is a chemical compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methylcyclopentyl)amino]propan-1-ol typically involves the reaction of 3-methylcyclopentylamine with an appropriate propanol derivative. One common method is the reductive amination of 3-methylcyclopentanone with 3-aminopropanol in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:
Raw Material Preparation: Sourcing and purification of 3-methylcyclopentylamine and 3-aminopropanol.
Reaction: Conducting the reductive amination reaction in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques like distillation, crystallization, and chromatography to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-Methylcyclopentyl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 3-[(3-Methylcyclopentyl)amino]propanone.
Reduction: Formation of 3-[(3-Methylcyclopentyl)amino]propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-[(3-Methylcyclopentyl)amino]propan-1-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(3-Methylcyclopentyl)amino]propan-1-ol involves its interaction with specific molecular targets in biological systems. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(3-Methylcyclopentyl)amino]propan-1-amine
- 3-[(3-Methylcyclopentyl)amino]propanone
- 3-[(3-Methylcyclopentyl)amino]propan-2-ol
Uniqueness
3-[(3-Methylcyclopentyl)amino]propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.
Propiedades
Fórmula molecular |
C9H19NO |
|---|---|
Peso molecular |
157.25 g/mol |
Nombre IUPAC |
3-[(3-methylcyclopentyl)amino]propan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-8-3-4-9(7-8)10-5-2-6-11/h8-11H,2-7H2,1H3 |
Clave InChI |
MYVKHOJBHOJDFS-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C1)NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-N-[3-(methylsulfanyl)propyl]piperidin-4-amine](/img/structure/B13317802.png)
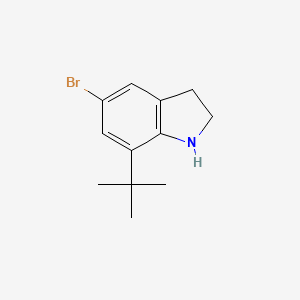
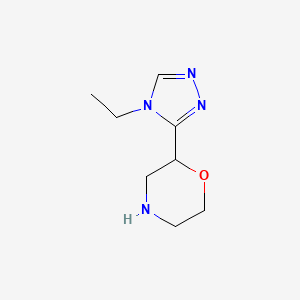



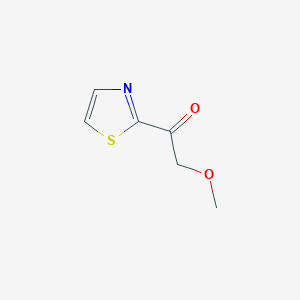
![7-[(Dimethylamino)methylidene]spiro[4.5]decan-8-one](/img/structure/B13317863.png)
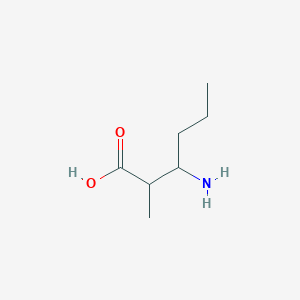
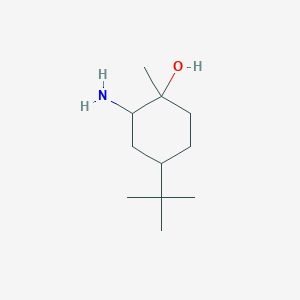
![2-[(Propan-2-yl)amino]butanoic acid](/img/structure/B13317890.png)
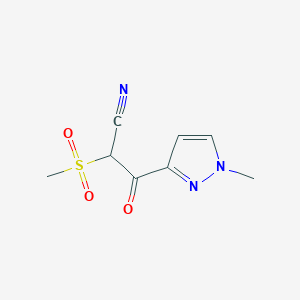
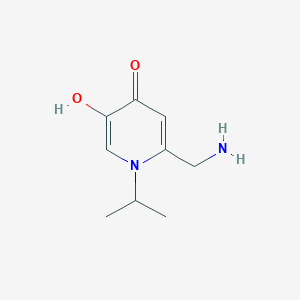
![3-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid](/img/structure/B13317900.png)
